molecular formula C6H12O2 B1174214 rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol CAS No. 16015-08-0

rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol

Cat. No.: B1174214
CAS No.: 16015-08-0
M. Wt: 116.16 g/mol
InChI Key:
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Description

rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol** is a chiral compound with a tetrahydrofuran ring structure

Scientific Research Applications

Chemistry: In chemistry, rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .

Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its unique structure can be utilized to design drugs with specific stereochemical properties, potentially leading to more effective and selective therapies .

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor, such as a ketone or aldehyde, followed by cyclization to form the tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • rel-(2R,5R)-2-(hex-5-en-1-yl)-5-(non-8-en-1-yl)pyrrolidine
  • rel-(2α,3β)-7-O-methylcedrusin
  • syringylglycerol-8-O-4-(sinapyl alcohol) ether
  • (+)-syringaresinol

Uniqueness: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol is unique due to its specific stereochemistry and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions and biological interactions .

Properties

IUPAC Name

[(2S,5S)-5-methyloxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHHBOJPSQUNS-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-08-0
Record name 2-Furanmethanol, tetrahydro-5-methyl-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-[(2R,5R)-5-methyloxolan-2-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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